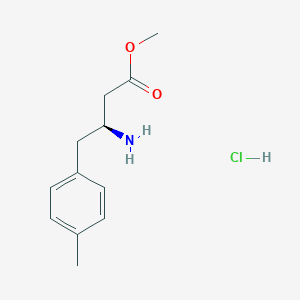

methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride

Description

Methyl(3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride is a chiral organic compound characterized by a (3S)-configured amino group, a methyl ester moiety, and a 4-methylphenyl substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. For example, the synthesis of Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () involves aminolysis reactions in tetrahydrofuran (THF) with subsequent purification via C18 reverse-phase chromatography, suggesting similar methodologies may apply to the target compound .

Properties

Molecular Formula |

C12H18ClNO2 |

|---|---|

Molecular Weight |

243.73 g/mol |

IUPAC Name |

methyl (3S)-3-amino-4-(4-methylphenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9-3-5-10(6-4-9)7-11(13)8-12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H/t11-;/m0./s1 |

InChI Key |

KBAXLHKWECWXHY-MERQFXBCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride generally follows these key stages:

- Formation of the methyl 4-(4-aminophenyl)butanoate intermediate.

- Introduction of the chiral center with stereochemical control at the 3-position.

- Conversion to the hydrochloride salt for enhanced stability.

The preparation typically starts from a nitro-substituted precursor or a corresponding acid, followed by reduction and esterification steps.

Preparation of Methyl 4-(4-aminophenyl)butanoate

This intermediate is crucial and is commonly prepared by catalytic hydrogenation of methyl 4-(4-nitrophenyl)butanoate. The reduction is performed under mild conditions using palladium on activated charcoal as a catalyst in methanol solvent.

| Parameter | Details |

|---|---|

| Starting material | Methyl 4-(4-nitrophenyl)butanoate |

| Catalyst | Palladium on activated charcoal (10% Pd/C) |

| Solvent | Methanol |

| Reaction time | 3 hours |

| Atmosphere | Hydrogen (balloon) |

| Yield | 88% |

| Product | Methyl 4-(4-aminophenyl)butanoate (brown solid) |

The reaction mixture is filtered through Celite to remove catalyst, and solvent is evaporated to isolate the product, which is then used without further purification in subsequent steps.

Esterification to Methyl Ester Hydrochloride Salt

The conversion of the free acid or amine to the hydrochloride salt of methyl (3S)-3-amino-4-(4-methylphenyl)butanoate involves treatment with thionyl chloride in methanol at 0–80°C for 16 hours. The reaction mixture is then neutralized and extracted to isolate the hydrochloride salt.

| Parameter | Details |

|---|---|

| Starting material | Corresponding acid or amine |

| Reagent | Thionyl chloride |

| Solvent | Methanol |

| Temperature | 0–80°C |

| Reaction time | 16 hours |

| Yield | 70% |

| Product | Methyl (3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride |

This method ensures high conversion and salt formation suitable for pharmaceutical applications.

Stereochemical Considerations and Catalysts

While the above methods focus on functional group transformations, the stereoselective introduction of the (3S) amino group is critical. This is often achieved via chiral auxiliaries or asymmetric synthesis techniques, although detailed procedures specific to this compound's stereochemistry are less frequently reported in public patents or literature.

Catalysts such as copper oxide, zinc oxide, and cobalt oxide have been reported in related amino compound syntheses, facilitating amination reactions under mild conditions with high yields, suggesting potential applicability in this compound's synthesis.

Summary Table of Preparation Methods

| Step | Method/Conditions | Catalyst/Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of nitro precursor | Pd/C in MeOH under H2, 3h | Pd on activated charcoal | 88 | Simple, high-yield catalytic hydrogenation |

| Reduction of acid | FeSO4·7H2O, Fe powder, MeOH/H2O, reflux 6h | Ferrous sulfate, iron powder | High | Alternative reduction method |

| Esterification & salt formation | Thionyl chloride in MeOH, 0–80°C, 16h | Thionyl chloride | 70 | Conversion to hydrochloride salt |

| Amination with metal oxides | Room temp, aqueous/organic solvents, 4–6h | CuO, ZnO, CoO | 84–88 | Reported in related amino compound synthesis |

Research Findings and Notes

- The catalytic hydrogenation method is preferred for its simplicity and scalability.

- Metal oxide-catalyzed amination reactions offer mild conditions and good yields, potentially useful for stereoselective amination steps.

- The hydrochloride salt form improves compound stability and handling.

- Purification typically involves recrystallization or chromatography depending on the synthetic route.

- Although patents describe related amino compound syntheses, explicit stereoselective synthesis details for this compound remain limited in public sources.

Chemical Reactions Analysis

Nucleophilic Substitution

The amino group (-NH₂) acts as a nucleophile, enabling reactions such as:

-

Acylation : Reaction with acyl chlorides or activated esters to form amides.

-

Alkylation : Substitution with alkyl halides to generate secondary amines.

-

Cross-coupling : Potential participation in metal-catalyzed reactions (e.g., Suzuki coupling).

Table 1: Nucleophilic Substitution Examples

| Reaction Type | Mechanism | Conditions | Outcome |

|---|---|---|---|

| Acylation | SN2 | Activated esters, room temperature | Amide derivatives |

| Alkylation | SN2 | Alkyl halides, base (e.g., K₂CO₃) | Secondary amines |

| Cross-coupling | Metal-mediated | Palladium catalysts, inert atmosphere | Arylated derivatives |

Enzymatic Inactivation Mechanisms

The compound exhibits substrate-like behavior toward enzymes such as ornithine aminotransferase (hOAT) and GABA-AT, forming covalent adducts via:

-

Schiff base formation : Reaction with pyridoxal phosphate (PLP) cofactors.

-

Tautomerization : Formation of highly electrophilic intermediates.

-

Covalent binding : Attack by catalytic residues (e.g., lysine) or water molecules .

Table 2: Enzyme Inactivation Pathways

Structural and Reactivity Analysis

Turnover Mechanism Insights

Studies on related analogues reveal:

-

Partition ratios : ~2.38 for hOAT, indicating partial turnover before irreversible inactivation .

-

Fluoride release : Up to 4.42 equivalents detected, suggesting multiple deprotonation steps during hydrolysis .

-

Kinetic differences : Slower hydrolysis in hOAT compared to GABA-AT, influencing intermediate stability .

Table 3: Turnover Pathways

| Pathway | Mechanism | Products Released |

|---|---|---|

| a | Ketimine hydrolysis | PMP, product 37 |

| c | Water attack on fluorinated intermediate | Tight-binding adduct 34 |

Research Implications

The compound’s reactivity highlights its potential in:

Scientific Research Applications

Methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-methylphenyl group in the target compound distinguishes it from analogs with alternative substituents:

- Trifluoromethyl Substitution: (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride () replaces the methyl group with a trifluoromethyl (-CF₃) group. The electron-withdrawing nature of -CF₃ increases lipophilicity and metabolic stability compared to the electron-donating methyl (-CH₃) group .

- Benzyloxy Substitution: Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride () features a benzyloxy (-OBn) group instead of methyl.

- Nitro Substitution: Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride () contains a nitro (-NO₂) group, which is strongly electron-withdrawing. This enhances reactivity in electrophilic substitution reactions compared to the methyl-substituted analog .

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituent | Electron Effect | Lipophilicity (LogP)* |

|---|---|---|---|

| Target Compound | 4-CH₃ | Donating | Moderate (~2.5) |

| (S)-3-Amino-4-(3-CF₃-phenyl)butanoate HCl | 3-CF₃ | Withdrawing | High (~3.2) |

| Methyl (3S)-4-(benzyloxy)butanoate HCl | 4-OBn | Slight Donating | High (~3.0) |

| Methyl (3R)-4-(4-NO₂-phenyl)butanoate HCl | 4-NO₂ | Withdrawing | Moderate (~2.0) |

*Estimated based on substituent contributions.

Ester Group Variations

The methyl ester in the target compound contrasts with ethyl or propyl esters in analogs:

- Ethyl Ester: Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride () has an ethyl ester (-COOEt). Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance, affecting bioavailability .

- Propyl Ester: Propyl butanoate derivatives () are more lipophilic but less reactive in ester hydrolysis, which may reduce their utility in prodrug designs compared to methyl esters .

Table 2: Ester Group Impact on Hydrolysis Rate (Relative)

| Ester Group | Hydrolysis Rate (pH 7.4, 37°C)* |

|---|---|

| Methyl | 1.0 (Reference) |

| Ethyl | 0.7 |

| Propyl | 0.5 |

*Based on comparative studies of ester hydrolysis kinetics.

Stereochemical Differences

The (3S) configuration in the target compound is critical for chiral recognition in biological systems. For example:

- (3R) Isomer: Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride () demonstrates how enantiomeric differences can lead to altered binding affinities or toxicological profiles. The (R)-isomer may exhibit reduced activity in enantioselective enzymatic reactions .

- Racemic Mixtures: Compounds like Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () are synthesized without stereochemical control, necessitating chiral resolution steps absent in the target compound’s synthesis .

Q & A

Q. What are the recommended synthetic strategies for methyl(3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride?

Methodological Answer: The synthesis of structurally related β-amino ester hydrochlorides typically involves:

- Coupling reactions : For example, trifluoroethylation using reagents like 2,2,2-trifluoroethyl triflate in the presence of a base (e.g., diisopropylethylamine) under nitrogen, followed by acid-mediated deprotection .

- Chiral integrity preservation : Use of enantiomerically pure starting materials (e.g., (S)-configured amino esters) to avoid racemization .

- Purification : Reverse-phase C18 column chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) for isolating the hydrochloride salt .

Q. How can researchers validate the purity and identity of this compound?

Methodological Answer:

- Analytical techniques :

- LC-MS : Confirm molecular ion peaks and fragmentation patterns .

- HPLC : Monitor retention times and chiral purity using columns like Chiralpak AD-H .

- 1H-NMR : Key signals include aromatic protons (δ ~7.2 ppm for 4-methylphenyl), methyl ester (~3.7 ppm), and amine hydrochloride protons (~9.0 ppm) .

- Orthogonal validation : Cross-check results with elemental analysis or high-resolution mass spectrometry (HRMS) to resolve discrepancies .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Methodological Answer:

- Reaction path search : Use quantum chemical calculations (e.g., density functional theory) to model intermediates and transition states, reducing trial-and-error experimentation .

- Solvent effects : Simulate solvent interactions (e.g., tetrahydrofuran or dioxane) to predict reaction rates and selectivity .

- Machine learning : Train models on existing reaction data to predict optimal temperatures, reagent ratios, or catalysts .

Q. What strategies address contradictions in stereochemical outcomes during synthesis?

Methodological Answer:

- Chiral auxiliary incorporation : Use tert-butoxycarbonyl (Boc) or other protecting groups to stabilize the (S)-configuration during coupling steps .

- Dynamic kinetic resolution : Employ catalysts (e.g., chiral palladium complexes) to rectify racemization during acidic or basic conditions .

- In situ monitoring : Use real-time Raman spectroscopy to detect stereochemical shifts and adjust conditions .

Q. How can researchers design experiments to analyze hygroscopicity or stability?

Methodological Answer:

- Accelerated stability studies : Expose the compound to controlled humidity (40–75% RH) and temperatures (25–40°C) while monitoring degradation via HPLC .

- Moisture adsorption analysis : Use thermogravimetric analysis (TGA) to quantify water uptake and identify critical storage conditions .

- Salt form screening : Compare hydrochloride with other salts (e.g., sulfate) to improve crystallinity and stability .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting LC-MS and NMR data for this compound?

Methodological Answer:

- Impurity profiling : Use preparative HPLC to isolate minor components and characterize them via 2D-NMR (e.g., COSY, HSQC) .

- Ion suppression checks : Analyze LC-MS samples with/without formic acid to identify matrix effects .

- Deuterated solvent controls : Confirm NMR peak assignments using DMSO-d6 or CDCl3 to avoid solvent artifacts .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Design of experiments (DoE) : Apply factorial design to test variables (e.g., temperature, stoichiometry) and identify critical parameters .

- Process analytical technology (PAT) : Integrate inline FTIR or UV-vis probes to monitor reaction progression and ensure consistency .

- Statistical control charts : Track yields and purity metrics across batches to detect deviations early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.